Cas no 2640969-82-8 (3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine)

3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group and a 4-(3-phenylpropyl)piperazinyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the piperazine pharmacophore. The phenylpropyl side chain may enhance lipophilicity, influencing blood-brain barrier permeability. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies. The compound’s defined molecular architecture supports precise biochemical investigations, offering researchers a tool for developing novel therapeutic agents or probing receptor interactions. Purity and stability are critical for reproducible experimental outcomes.
3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine structure
2640969-82-8 structure
Product name:3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
CAS No:2640969-82-8
MF:C18H24N4
MW:296.409963607788
CID:5318923
PubChem ID:154829805

3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine Chemical and Physical Properties

Names and Identifiers

    • AKOS040710440
    • 3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
    • F6619-7193
    • 2640969-82-8
    • 3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
    • Inchi: 1S/C18H24N4/c1-16-9-10-18(20-19-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3
    • InChI Key: BSEIJPYXYVZQKO-UHFFFAOYSA-N
    • SMILES: N1(CCCC2C=CC=CC=2)CCN(C2=CC=C(C)N=N2)CC1

Computed Properties

  • Exact Mass: 296.20009678g/mol
  • Monoisotopic Mass: 296.20009678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 2.8

3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6619-7193-3mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
3mg
$94.5 2023-09-07
Life Chemicals
F6619-7193-20mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
20mg
$148.5 2023-09-07
Life Chemicals
F6619-7193-5mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
5mg
$103.5 2023-09-07
Life Chemicals
F6619-7193-30mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
30mg
$178.5 2023-09-07
Life Chemicals
F6619-7193-15mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
15mg
$133.5 2023-09-07
Life Chemicals
F6619-7193-75mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
75mg
$312.0 2023-09-07
Life Chemicals
F6619-7193-100mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
100mg
$372.0 2023-09-07
Life Chemicals
F6619-7193-20μmol
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-7193-4mg
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
4mg
$99.0 2023-09-07
Life Chemicals
F6619-7193-2μmol
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
2640969-82-8
2μmol
$85.5 2023-09-07

Additional information on 3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine

Comprehensive Overview of 3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine (CAS No. 2640969-82-8)

The compound 3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine (CAS No. 2640969-82-8) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This article delves into its chemical properties, synthesis pathways, and relevance in modern scientific inquiries, aligning with trending topics such as drug discovery, neuropharmacology, and structure-activity relationships (SAR).

Structurally, 3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine combines a pyridazine core with a piperazine moiety, linked via a phenylpropyl chain. This arrangement is particularly intriguing for researchers exploring GPCR-targeted therapeutics, as piperazine derivatives are known to modulate neurotransmitter receptors. The methyl group at the 3-position enhances the molecule's lipophilicity, a critical factor in blood-brain barrier permeability—a hot topic in CNS drug development.

Recent literature highlights the role of piperazine-based compounds in addressing neurodegenerative disorders and mood regulation, areas frequently searched in academic and AI-driven platforms. The phenylpropyl spacer in this molecule may offer conformational flexibility, a sought-after trait in allosteric modulator design. Such features align with Google Trends data showing rising interest in "precision medicine" and "next-gen pharmacophores".

Synthetic routes to CAS No. 2640969-82-8 typically involve N-alkylation of piperazine with 3-phenylpropyl halides, followed by nucleophilic aromatic substitution on halogenated pyridazines. Optimizing these steps for green chemistry compliance—another trending search term—could reduce byproducts and improve yields, as discussed in recent ACS Sustainable Chemistry publications.

Analytical characterization of this compound employs advanced techniques like LC-MS and NMR spectroscopy, with particular focus on the piperazine-proton coupling patterns and pyridazine ring current effects. These methods resonate with researchers querying "HPLC method development" or "qNMR quantification" in scientific databases.

In pharmacological contexts, the 3-methylpyridazine segment may confer metabolic stability, addressing a key challenge in PK/PD optimization—a recurring theme in PubMed searches. Meanwhile, the 4-(3-phenylpropyl)piperazine subunit could influence receptor binding kinetics, making it relevant to studies on kinase inhibitors or dopamine D2 ligands.

From a commercial perspective, 2640969-82-8 is cataloged by major chemical suppliers as a building block for medicinal chemistry, reflecting its utility in fragment-based drug design. This aligns with industry searches for "high-value screening compounds" and "scaffold diversification" strategies.

Ongoing research explores its potential in epigenetic modulation, given the growing market for HDAC inhibitors. The molecule's hydrogen bond acceptor/donor profile—frequently analyzed via molecular docking simulations—makes it a candidate for protein-ligand interaction studies, a trending topic in computational chemistry forums.

Environmental and regulatory aspects of 3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine synthesis are also critical, particularly regarding REACH compliance and ICH stability guidelines. These considerations match increasing searches for "benign by design" principles in chemical manufacturing.

In conclusion, CAS 2640969-82-8 represents a multifaceted compound bridging organic synthesis, pharmacology, and materials science. Its study addresses contemporary questions about molecular diversity and therapeutic innovation, making it a compelling subject for researchers and industry professionals alike.

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